molecular formula C16H26O B019509 2-(4-Octylphenyl)ethanol CAS No. 162358-05-6

2-(4-Octylphenyl)ethanol

Cat. No. B019509
M. Wt: 234.38 g/mol
InChI Key: BUVAWTAMOZOVNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Octylphenyl)ethanol involves multi-step chemical processes. For instance, a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate for cardiovascular drugs, was developed using β-phenylethanol as a raw material. This process involves esterification, nitration, hydrolysis, and reduction steps, achieving a total yield of 66.4% and an HPLC purity of 99.77% (Zhang Wei-xing, 2013). Similarly, an improved synthesis method for 2-(4-propylphenyl)ethanol significantly reduced side-products, demonstrating the importance of optimizing synthesis procedures for higher purity and yield (A. Hashmi et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-(4-Octylphenyl)ethanol has been elucidated through various techniques, including X-ray crystallography. For example, the molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction was characterized by IR, 1H-NMR, and single crystal X-ray diffraction, revealing its crystallization in a monoclinic system with a centrosymmetric space group (M. Percino et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds, such as 2-(4-hydroxyphenyl)ethanol, have been studied in various contexts. For example, the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions by emulsion liquid membranes highlights the compound's solubility and interaction with different solvents, an essential aspect of its chemical behavior (M. Reis et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the applications and handling of 2-(4-Octylphenyl)ethanol. Although specific data on 2-(4-Octylphenyl)ethanol were not directly found, studies on similar compounds provide insights into the methods for analyzing these properties and their significance in industrial and research contexts.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are key to exploring the utility of 2-(4-Octylphenyl)ethanol in synthesizing other chemicals or in applications such as solvents, intermediates in pharmaceuticals, or materials science. The interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes, for instance, sheds light on the hydrogen bonding behavior and reactivity patterns of these compounds (S. Maity et al., 2011).

Scientific Research Applications

  • In the context of olive oil's phenolic antioxidants, a compound structurally similar to 2-(4-Octylphenyl)ethanol, namely 2-(3,4-Dihydroxyphenyl)ethanol, has been found to induce apoptosis in HL60 cells. This property contributes to its anti-inflammatory and chemopreventive attributes (Ragione et al., 2000).

  • A study focused on the bioprocess production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol, which is structurally related to 2-(4-Octylphenyl)ethanol, using recombinant Escherichia coli cells. This process was highlighted for its enantioselectivity and its potential in polar organic solvent-aqueous systems (Chen et al., 2019).

  • A new synthesis process for 2-(4-aminophenyl)ethanol, another structurally similar compound, demonstrated high yield and purity. This process is particularly relevant for the production of intermediates in cardiovascular drugs (Zhang Wei-xing, 2013).

  • The Pd-Cu EnCat catalyst has been used to convert styrene oxide to 2-phenyl ethanol in supercritical carbon dioxide. This method is considered clean and green, and the product, 2-phenyl ethanol, finds applications in perfumes, deodorants, and soaps (Yadav & Lawate, 2011).

  • An improved synthesis method for 2-(4-propylphenyl)ethanol has been developed, reducing side-products and facilitating large-scale purification. This method is particularly useful for muon-spin resonance experiments (Hashmi et al., 2006).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

properties

IUPAC Name

2-(4-octylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVAWTAMOZOVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461974
Record name 2-(4-octylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Octylphenyl)ethanol

CAS RN

162358-05-6
Record name 2-(4-octylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-octylphenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium methoxide (22.6 g) and methanol (450 mL) are charged into a 1 liter single neck round bottom flask equipped with a guard tube and stirred for few minutes to form a clear solution. A mixture of 4-octylphenethyl acetate (58 g) and methanol (50 mL) is added and the mass is stirred for 3 hours at room temperature. Methanol is evaporated and the residue is diluted with water (300 mL) and extracted with ethyl acetate (2×300 mL). The extracts are combined, dried with sodium sulphate and concentrated under vacuum to give crude as yellow color liquid. The crude is purified is by a silica gel column using 30% ethyl acetate/hexane as the eluent to yield the title compound. Yield: 56 g.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Bandichhorb, S Oruganti - RSC Advances, 2013 - researchgate.net
Fingolimod (FTY720, Gilenya) 1 is a classic example of a drug which is inspired by a natural product, in this case myriocin (ISP-1), a metabolite of the fungus Isaria sinclairii (Fig. 1). 1 …
Number of citations: 2 www.researchgate.net
G Seidel, D Laurich, A Fürstner - The Journal of organic chemistry, 2004 - ACS Publications
A chemo- and regioselective cross-coupling reaction of the functionalized aryl triflate 5 with octylmagnesium bromide catalyzed by cheap, nontoxic, and environmentally benign Fe(acac…
Number of citations: 180 pubs.acs.org
E Bellur Atici, Y Yazar… - Biomedical …, 2022 - Wiley Online Library
An HPLC method has been described in the European Pharmacopoeia and United States Pharmacopeia for the determination of nine organic impurities (imp A–I) in fingolimod …
B Kandagatla, VVNKV Prasada, NS Kumar… - RSC …, 2013 - pubs.rsc.org
A facile six-step synthesis of fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield is demonstrated. …
Number of citations: 12 pubs.rsc.org

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